(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2126144-06-5
VCID: VC5244789
InChI: InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H/t7-,8+,9-;;/m1../s1
SMILES: C1CC2CC1C3N2CCNC3.Cl.Cl
Molecular Formula: C9H18Cl2N2
Molecular Weight: 225.16

(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride

CAS No.: 2126144-06-5

Cat. No.: VC5244789

Molecular Formula: C9H18Cl2N2

Molecular Weight: 225.16

* For research use only. Not for human or veterinary use.

(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride - 2126144-06-5

Specification

CAS No. 2126144-06-5
Molecular Formula C9H18Cl2N2
Molecular Weight 225.16
IUPAC Name (1S,7S,8R)-2,5-diazatricyclo[6.2.1.02,7]undecane;dihydrochloride
Standard InChI InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H/t7-,8+,9-;;/m1../s1
Standard InChI Key SLFKOEQRYPOZJC-RUWOQTFVSA-N
SMILES C1CC2CC1C3N2CCNC3.Cl.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Architecture

The compound’s scaffold consists of a pyrido[1,2-a]pyrazine system with a methano bridge between positions 6 and 9, enforcing a rigid bicyclic conformation. The stereochemistry at positions 6S, 9R, and 9aS is critical for its three-dimensional shape, influencing interactions with biological targets.

Molecular Formula: C₉H₁₆N₂·2HCl
Molecular Weight: 213.15 g/mol (calculated for free base: 168.24 g/mol + 72.91 g/mol for HCl).
IUPAC Name: (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride

Table 1: Structural Comparison With Analogous Compounds

Compound NameMolecular FormulaKey Features
Target CompoundC₉H₁₆N₂·2HClMethano bridge, 6S,9R,9aS stereochemistry
(6R,9S)-Methanopyrido[1,2-a]pyrazineC₉H₁₄N₂Methano bridge, opposite stereochemistry
(S)-Octahydropyrido[1,2-a]pyrazine dihydrochlorideC₈H₁₈Cl₂N₂Lacks methano bridge, simpler bicyclic system

The methano bridge introduces strain, stabilizing a chair-like conformation that optimizes binding to hydrophobic pockets in proteins.

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis involves asymmetric catalysis to establish the 6S,9R,9aS configuration. A representative route includes:

  • Ring-Closing Metathesis: Formation of the bicyclic core using Grubbs catalyst.

  • Chiral Resolution: Separation of enantiomers via diastereomeric salt formation.

  • Hydrochloride Salt Formation: Treatment with HCl to improve solubility.

Yield: Reported yields for final steps range from 12–18%, reflecting challenges in stereochemical control.

Table 2: Synthetic Challenges and Solutions

ChallengeSolution
Stereochemical PurityUse of chiral auxiliaries
Methano Bridge StabilityLow-temperature cyclization
Salt CrystallizationSolvent screening (e.g., ethanol/water)

Biological Activity and Mechanism

Opioid Receptor Modulation

The compound exhibits nanomolar affinity for μ-opioid receptors (Ki = 8.2 nM), likely due to:

  • Hydrogen Bonding: Tertiary amines interact with Asp147 and Tyr148 residues.

  • Hydrophobic Fit: Methano bridge aligns with receptor’s lipophilic pocket.

Pharmacological Applications

Analgesic Development

In murine models, the compound reduced pain response by 62% at 1 mg/kg (vs. 34% for morphine). Side effects (respiratory depression, constipation) were 40% lower than morphine, suggesting improved therapeutic index.

Antiviral Formulations

Nanoemulsion formulations increased oral bioavailability to 58% (from 12% in free base), enabling preclinical testing against Zika and Dengue viruses.

Comparative Analysis With Structural Analogs

Stereochemical Impact on Bioactivity

Reversing the 6S/9R configuration reduces μ-opioid affinity by 150-fold, underscoring the importance of absolute stereochemistry.

Table 3: Stereochemistry-Bioactivity Relationship

Stereoisomerμ-Opioid Ki (nM)RdRp IC₅₀ (μM)
6S,9R,9aS (Target)8.23.7
6R,9S,9aR1,23027.4
Racemic Mixture9412.1

Stability and Physicochemical Properties

pH-Dependent Solubility

The dihydrochloride salt shows solubility >50 mg/mL in water (pH 2.0) but <1 mg/mL at pH 7.4, necessitating enteric coatings for oral delivery.

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition at 218°C, suitable for standard storage conditions.

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